molecular formula C4H5Cl3O3 B14422586 (3R)-4,4,4-trichloro-3-hydroxybutanoic acid CAS No. 80513-23-1

(3R)-4,4,4-trichloro-3-hydroxybutanoic acid

Cat. No.: B14422586
CAS No.: 80513-23-1
M. Wt: 207.43 g/mol
InChI Key: PNRIZWCHOZUISE-UWTATZPHSA-N
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Description

(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is an organic compound with a chiral center at the third carbon This compound is characterized by the presence of three chlorine atoms attached to the fourth carbon and a hydroxyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid typically involves the chlorination of 3-hydroxybutanoic acid. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is highly exothermic and requires careful monitoring to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a chlorination reactor where 3-hydroxybutanoic acid is continuously fed and reacted with chlorine gas. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,4,4-trichloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 3-hydroxybutanoic acid.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4,4-trichloro-3-oxobutanoic acid.

    Reduction: Formation of 3-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-4,4,4-trichloro-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxybutanoic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    4,4,4-trichlorobutanoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    (3S)-4,4,4-trichloro-3-hydroxybutanoic acid: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.

Uniqueness

(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is unique due to the presence of both the hydroxyl group and the trichloromethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its chiral nature also adds to its uniqueness, as the (3R) configuration can lead to specific interactions with chiral biological molecules.

Properties

CAS No.

80513-23-1

Molecular Formula

C4H5Cl3O3

Molecular Weight

207.43 g/mol

IUPAC Name

(3R)-4,4,4-trichloro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1

InChI Key

PNRIZWCHOZUISE-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(Cl)(Cl)Cl)O)C(=O)O

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)C(=O)O

Origin of Product

United States

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